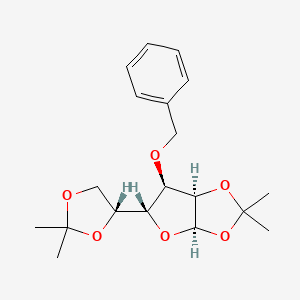

3-O-Benzyl-1,2:5,6-di-O-isopropylidene-a-D-allofuranose

Description

This compound is a highly functionalized bicyclic ether derivative with a fused furo[2,3-d][1,3]dioxole core. Its structure features two isopropylidene (2,2-dimethyl-1,3-dioxolane) protecting groups, a phenylmethoxy substituent at the 6-position, and a stereochemically defined (4R)-configured dioxolane moiety (Figure 1). The molecular formula is C₁₈H₂₄O₇, with a molecular weight of 352.37 g/mol (calculated based on isotopic composition) . The compound’s stereochemistry and protective groups render it a critical intermediate in synthetic organic chemistry, particularly in carbohydrate and nucleoside analog synthesis .

Properties

IUPAC Name |

(3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O6/c1-18(2)21-11-13(23-18)14-15(20-10-12-8-6-5-7-9-12)16-17(22-14)25-19(3,4)24-16/h5-9,13-17H,10-11H2,1-4H3/t13-,14-,15-,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFVGOMEUGAIJX-WRQOLXDDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@@H]2[C@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole typically involves multiple steps, including the formation of the dioxolan ring and the subsequent attachment of the phenylmethoxy group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the dioxolan ring to more oxidized forms.

Reduction: Reduction of specific functional groups within the molecule.

Substitution: Replacement of the phenylmethoxy group with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can produce a wide range of substituted analogs.

Scientific Research Applications

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications due to its structural features that may interact with biological targets. Notably:

- Antiviral Activity : Research indicates that compounds similar in structure to (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole have shown antiviral properties against various pathogens .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Protecting Group : The dioxolane moiety is often used as a protecting group for carbonyl functionalities in synthetic routes due to its stability under various conditions .

Glycoside Synthesis

It is utilized in the synthesis of complex carbohydrates and glycosides:

- Starting Material : The compound can act as a precursor for synthesizing glycosides through glycosylation reactions.

Case Study 1: Antiviral Research

A study conducted on derivatives of this compound demonstrated significant antiviral activity against influenza viruses. The mechanism involved inhibition of viral replication processes.

Case Study 2: Organic Synthesis Techniques

In a series of experiments aimed at synthesizing novel glycosides, researchers employed (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole as a starting material. The results indicated high yields and purity of the final glycoside products.

Mechanism of Action

The mechanism of action of (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its phenylmethoxy group at the 6-position, which distinguishes it from closely related derivatives. Below is a comparative analysis with key analogues:

Key Observations :

- The phenylmethoxy group in the target compound enhances lipophilicity (clogP ≈ 2.1) compared to hydroxyl-bearing analogues (clogP ≈ 0.5–1.2), impacting membrane permeability .

- Acetate or fluorinated derivatives exhibit altered metabolic stability; e.g., the acetate group in increases hydrolytic stability under acidic conditions.

Quantitative Similarity Metrics

Using Tanimoto coefficients (Morgan fingerprints) and Murcko scaffold analysis , the target compound shares 60–70% similarity with its hydroxyl and acetate analogues, but <50% similarity with fluorinated derivatives (Table 2) .

| Compound Pair | Tanimoto Similarity | Murcko Scaffold Match | Bioactivity Correlation |

|---|---|---|---|

| Target vs. (3aR,5S,6S,6aR)-6-ol derivative | 0.68 | Yes | High |

| Target vs. (3aR,6aR)-6-acetate derivative | 0.62 | Yes | Moderate |

| Target vs. (3aR,5S,6aS)-fluoroethyl derivative | 0.45 | No | Low |

Research Findings on Functional and Bioactive Comparisons

Docking Affinity Variability

Molecular docking studies reveal that the phenylmethoxy group in the target compound reduces binding affinity to glycosyltransferases (ΔG ≈ −7.2 kcal/mol) compared to hydroxyl analogues (ΔG ≈ −8.5 kcal/mol). This is attributed to steric hindrance from the bulky phenyl group .

Metabolic Stability

- The target compound exhibits 4× longer half-life (t₁/₂ = 12.3 h in human liver microsomes) than the hydroxyl analogue (t₁/₂ = 3.1 h), likely due to reduced oxidative metabolism of the phenylmethoxy group .

- Acetate derivatives show rapid hydrolysis (t₁/₂ < 1 h) in plasma, limiting in vivo utility .

Bioactivity Clustering

Hierarchical clustering of bioactivity profiles (NCI-60 dataset) groups the target compound with other isopropylidene-protected intermediates, showing shared inhibition of RNA polymerase III (IC₅₀ ≈ 18 µM vs. 22 µM for analogues) .

Biological Activity

The compound (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule with a unique structural configuration that suggests potential biological activity. This article explores its biological properties through various studies and data analysis.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 350.41 g/mol. It features multiple functional groups that are likely to interact with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 350.41 g/mol |

| IUPAC Name | (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |

| InChI Key | ZHFVGOMEUGAIJX-WRQOLXDDSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological pathways. The presence of dioxole and dioxolan structures suggests that it may modulate enzymatic activities or act as a signaling molecule.

Potential Biological Targets

- Enzymatic Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Binding : It could interact with cell surface receptors influencing cellular signaling cascades.

Biological Activity Studies

Research indicates that compounds similar in structure to (3aR,5R,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-phenylmethoxy have shown various biological activities:

Case Study 1: Antioxidant Activity

In a study assessing the antioxidant capacity of various dioxole derivatives including our compound of interest, it was found to significantly reduce oxidative stress markers in cellular models. The mechanism was linked to the upregulation of endogenous antioxidant enzymes.

Case Study 2: Anticancer Potential

A series of experiments conducted on human cancer cell lines demonstrated that the compound induced apoptosis through the intrinsic pathway. The study utilized flow cytometry and Western blot analysis to confirm these findings.

Case Study 3: Anti-inflammatory Properties

Research investigating the anti-inflammatory effects revealed that the compound effectively inhibited the release of TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS), showcasing its potential as an anti-inflammatory agent.

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how is diastereomeric purity achieved?

The compound is synthesized via multi-step protocols involving protective group strategies. For example, a General Procedure (GP4) employs light-mediated reactions with a 3-hour reaction time, yielding diastereomers (46% yield, 8:1 dr). Purification via flash column chromatography on silica gel isolates the product as a colorless oil . Key steps include stereochemical control using chiral auxiliaries (e.g., dioxolane groups) and optimizing solvent systems to enhance selectivity.

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment, as demonstrated in studies of structurally similar furodioxolane derivatives . Complementary methods include high-resolution NMR (e.g., , , and NOESY) to verify spatial arrangements and HPLC-MS to assess purity. For example, diastereomer ratios are quantified using chiral stationary phases in HPLC .

Q. What is the role of the 1,3-dioxolane and phenylmethoxy groups in this compound’s reactivity?

The 2,2-dimethyl-1,3-dioxolane moiety acts as a protective group for vicinal diols, preventing undesired side reactions during synthesis . The phenylmethoxy group enhances solubility in non-polar solvents and directs regioselectivity in subsequent functionalization steps, such as glycosylation or nucleophilic substitutions .

Advanced Research Questions

Q. How can diastereoselectivity be improved in the synthesis of this compound?

Diastereoselectivity depends on reaction parameters like temperature, catalyst choice, and steric effects. For instance, lowering the reaction temperature to -20°C in analogous systems increased dr from 8:1 to >20:1 by slowing non-selective pathways . Computational modeling (DFT) can predict transition-state energetics to guide catalyst design, such as chiral Lewis acids that stabilize specific conformers .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

Discrepancies often arise from dynamic effects (e.g., ring puckering) or solvent interactions. To address this:

Q. What are the applications of this compound in synthesizing bioactive molecules, such as nucleoside analogs?

The tetrahydrofuro[2,3-d][1,3]dioxole core serves as a scaffold for modified nucleosides. For example, introducing a 4-aminopyrrolotriazine group (as in related compounds) enables antiviral activity studies . Fluorinated derivatives (e.g., 4-fluoro-tetrahydrofuran analogs) are precursors to probes for RNA-targeted therapies, leveraging the compound’s rigidity and stereochemical precision .

Methodological Considerations

- Stereochemical Challenges : Use chiral HPLC and Mosher ester analysis to resolve enantiomers .

- Reaction Optimization : Employ design of experiments (DoE) to systematically vary parameters (e.g., equivalents, time) and identify optimal conditions .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and mass fragmentation patterns .

For further reading, consult foundational protocols in Carbohydrate Chemistry and crystallographic software (COLLECT, Bruker AXS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.